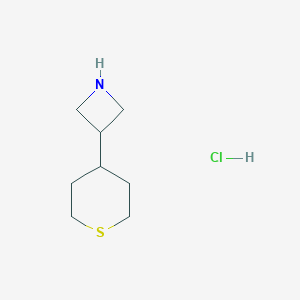

3-(Thian-4-yl)azetidine;hydrochloride

Description

Molecular Modeling and Dynamics Simulations

Predictive Modeling for Synthetic Pathway Design and Yields

The synthesis of complex molecules like 3-(Thian-4-yl)azetidine can be a challenging endeavor, often requiring multi-step sequences and careful optimization of reaction conditions. Predictive modeling, a cornerstone of modern computational chemistry, offers tools to streamline this process. By leveraging algorithms and databases of known chemical reactions, it is possible to propose and evaluate potential synthetic routes in silico, saving significant time and resources in the laboratory.

Computer-aided synthesis planning (CASP) tools can be employed to generate plausible retrosynthetic pathways for 3-(Thian-4-yl)azetidine. These programs analyze the target structure and, by applying a set of strategic bond disconnection rules, suggest simpler precursor molecules. For a spirocyclic system like 3-(Thian-4-yl)azetidine, key disconnections might involve the formation of the azetidine (B1206935) ring or the C-C bond at the spirocyclic junction.

Several synthetic strategies for azetidine rings that are amenable to predictive modeling include:

Intramolecular cyclization: This is a common method for forming azetidine rings. Predictive models can assess the feasibility of cyclizing a precursor containing both the nitrogen atom and a suitable leaving group, considering factors like ring strain and the energetics of the transition state.

[2+2] Cycloadditions: The reaction of an imine with an alkene can form the azetidine ring. Computational models can predict the stereochemical outcome and yields of such reactions based on the electronic properties of the reactants.

Ring expansion/contraction: While less common for this specific target, models could explore the feasibility of transforming a different heterocyclic system into the desired azetidine structure.

Once potential pathways are identified, computational chemistry can further refine the synthetic plan. Quantum mechanics (QM) and density functional theory (DFT) calculations can be used to model the reaction mechanisms of key steps, identify potential side reactions, and predict reaction yields under various conditions. While specific predictive models for the synthesis of 3-(Thian-4-yl)azetidine are not extensively documented in the literature, the principles of CASP and reaction modeling provide a robust framework for its synthetic design.

Table 1: Potential Computational Approaches for Synthetic Pathway Design

| Computational Method | Application in Synthesis Design | Predicted Outputs |

| Retrosynthesis Software | Generation of potential synthetic routes | Precursor molecules, reaction types |

| Density Functional Theory (DFT) | Mechanistic investigation of key reaction steps | Transition state energies, reaction barriers, predicted yields |

| Molecular Mechanics (MM) | Conformational analysis of reactants and intermediates | Stable conformers, steric hindrance |

Analysis of Ring Strain Energy and Its Distribution within the Compound

The 3-(Thian-4-yl)azetidine molecule is characterized by the presence of two distinct ring systems: a four-membered azetidine ring and a six-membered thiane (B73995) ring. The azetidine ring, in particular, is subject to significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This strain energy has a profound impact on the molecule's geometry, stability, and reactivity.

The ring strain of azetidine itself is estimated to be in the range of 25-27 kcal/mol. This is a consequence of both angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions of substituents on adjacent ring atoms). In the case of 3-(Thian-4-yl)azetidine, the spirocyclic fusion to the thiane ring will influence the distribution of this strain.

Computational methods, particularly DFT and ab initio calculations, can be used to quantify the ring strain energy of 3-(Thian-4-yl)azetidine. This is typically done by comparing the heat of formation of the cyclic molecule with that of a strain-free acyclic reference compound with the same number and type of atoms and bonds.

The distribution of strain within the molecule is not uniform. The azetidine ring will hold the majority of the strain energy. The thiane ring, which typically adopts a stable chair conformation with bond angles close to the ideal tetrahedral value, is relatively strain-free. However, the spirocyclic linkage will introduce some degree of conformational constraint on the thiane ring, potentially leading to a slight increase in its strain energy compared to an unsubstituted thiane.

Table 2: Comparison of Ring Strain Energies in Cyclic Systems

| Cyclic System | Ring Size | Heteroatom | Approximate Ring Strain (kcal/mol) |

| Azetidine | 4 | Nitrogen | 25-27 |

| Cyclobutane | 4 | - | ~26 |

| Thiane | 6 | Sulfur | ~0 |

| Cyclohexane (B81311) | 6 | - | ~0 |

Note: The specific ring strain for 3-(Thian-4-yl)azetidine would require dedicated computational studies, but the values for the individual parent rings provide a useful reference.

The presence of significant ring strain in the azetidine moiety of 3-(Thian-4-yl)azetidine is a key determinant of its chemical reactivity. Reactions that lead to the opening of the four-membered ring are often thermodynamically favorable as they relieve this strain.

Computational Predictions of Molecular Interactions (e.g., via Molecular Docking Methodologies)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, such as 3-(Thian-4-yl)azetidine, might interact with a biological target, typically a protein.

In a typical molecular docking workflow for a compound like 3-(Thian-4-yl)azetidine, the following steps would be taken:

Preparation of the Ligand: The 3D structure of 3-(Thian-4-yl)azetidine would be generated and its energy minimized to obtain a stable conformation.

Preparation of the Receptor: The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking algorithm would be used to systematically explore different orientations and conformations of the ligand within the binding site of the receptor.

Scoring and Analysis: The different poses of the ligand are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 3: Example of Molecular Docking Results for a Thiourea-Azetidine Hybrid against VEGFR-2

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

| 1B | -8.5 | Cys919, Asp1046 | Hydrogen bonds, hydrophobic interactions |

| 2B | -8.2 | Cys919, Glu885 | Hydrogen bonds, pi-sulfur interactions |

| 3B | -9.1 | Cys919, Asp1046, Glu885 | Hydrogen bonds, hydrophobic interactions |

| 5B | -8.8 | Cys919, His1026 | Hydrogen bonds, pi-pi stacking |

Data adapted from a study on thiourea-azetidine hybrids as VEGFR-2 inhibitors. This table serves as an illustrative example of the type of data generated from molecular docking studies on related compounds.

Such computational predictions are instrumental in prioritizing compounds for experimental testing and in designing new derivatives with improved binding affinity and selectivity.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(thian-4-yl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS.ClH/c1-3-10-4-2-7(1)8-5-9-6-8;/h7-9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPNZMFLOFCOEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C2CNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Thian 4 Yl Azetidine and Analogs

Strategies for Azetidine (B1206935) Ring Construction

The synthesis of azetidines can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance. These methods range from classical chemical transformations to modern photocatalytic and metal-catalyzed reactions.

Classical methods for azetidine synthesis often rely on intramolecular cyclization or intermolecular cycloaddition reactions. Intramolecular SN2 reactions are a common approach, where a nitrogen nucleophile displaces a leaving group on a γ-carbon to form the four-membered ring. frontiersin.orgfrontiersin.org This strategy is effective for creating the azetidine core, with the substitution pattern being dictated by the starting materials.

[2+2] Cycloaddition reactions, particularly the aza Paternò–Büchi reaction, represent a powerful photochemical method for the direct synthesis of functionalized azetidines from imines and alkenes. rsc.org This approach allows for the rapid construction of the azetidine ring in a single step, often with high regio- and stereoselectivity. rsc.org While many examples involve intermolecular reactions, intramolecular versions are also known. rsc.org The reaction typically proceeds through the excitation of an imine component, which then undergoes cycloaddition with an alkene. rsc.org Historically, these reactions required UV light; however, recent advances have enabled the use of visible light with appropriate photosensitizers. researchgate.net

Table 1: Overview of Classical Azetidine Synthesis Methods

| Method | Description | Key Features |

|---|---|---|

| Intramolecular SN2 Cyclization | A nitrogen nucleophile displaces a leaving group on a γ-carbon. frontiersin.orgfrontiersin.org | Well-established, versatile for various substitution patterns. |

| Aza Paternò–Büchi Reaction ([2+2] Photocycloaddition) | Photochemical cycloaddition of an imine and an alkene. rsc.org | Direct, single-step synthesis; high regio- and stereoselectivity. rsc.org |

Azetidin-2-ones, commonly known as β-lactams, are readily accessible cyclic amides that serve as valuable precursors to azetidines. The reduction of the amide carbonyl group in a β-lactam provides a direct route to the corresponding azetidine. magtech.com.cnu-tokyo.ac.jp Various reducing agents can be employed for this transformation, with hydroalanes being particularly effective. acs.org The choice of reducing agent is crucial to avoid cleavage of the strained four-membered ring. This method is advantageous as a wide variety of substituted β-lactams can be synthesized through well-established methods like the Staudinger ketene-imine cycloaddition. mdpi.com The subsequent reduction allows for the stereospecific conversion of these intermediates into highly functionalized azetidines. acs.org For instance, after the synthesis of a β-lactam, the nitrogen can be protected (e.g., benzylated) before reduction with reagents like AlH₂Cl. rsc.org

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for C-N bond formation. mdpi.com This methodology has been successfully applied to the synthesis of functionalized azetidines. mdpi.combohrium.comnih.gov A typical strategy involves the reaction of an amine with an azetidine-derived Michael acceptor, such as methyl 2-(azetidin-3-ylidene)acetate. mdpi.comnih.gov The reaction is often catalyzed by a base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). mdpi.comnih.gov This approach allows for the introduction of a wide range of substituents at the 3-position of the azetidine ring, including various heterocyclic amines. mdpi.com For example, the aza-Michael addition of 1H-pyrazole to methyl 2-(azetidin-3-ylidene)acetate yields the corresponding 3-(pyrazol-1-yl)azetidine adduct. mdpi.com

Visible-light photocatalysis has emerged as a mild and efficient strategy for the synthesis of azetidines. researchgate.netacs.orgacs.org These methods often rely on energy transfer from a photocatalyst to one of the reactants, enabling transformations that are difficult to achieve under thermal conditions. acs.org One such approach is the photocatalytic dehydrogenative [2+2] cycloaddition between amines and alkenes. acs.org This reaction allows for the stereoselective and atom-economical synthesis of functionalized azetidines. acs.org For example, the irradiation of dihydroquinoxalinones in the presence of an alkene and a suitable photocatalyst, such as Ir(ppy)₃, leads to the formation of azetidine products in high yields and diastereoselectivity. acs.org

Another innovative photocatalytic method involves the radical strain-release of azabicyclo[1.1.0]butanes (ABBs). chemrxiv.orgchemrxiv.org In this process, a photosensitizer promotes the formation of radical intermediates that are then intercepted by the highly strained ABB, leading to the formation of densely functionalized azetidines in a single step. chemrxiv.orgchemrxiv.org This strategy is notable for its mild reaction conditions and broad substrate scope. chemrxiv.orgchemrxiv.org

Table 2: Comparison of Photocatalytic Azetidine Synthesis Pathways

| Pathway | Reactants | Key Features | Example Catalyst |

|---|---|---|---|

| Dehydrogenative [2+2] Cycloaddition | Amines and Alkenes acs.org | Stereoselective, atom-economical. acs.org | Ir(ppy)₃ acs.org |

| Radical Strain-Release | Azabicyclo[1.1.0]butanes (ABBs) and Radical Precursors chemrxiv.orgchemrxiv.org | Mild conditions, high functionalization. chemrxiv.orgchemrxiv.org | Organic Photosensitizer chemrxiv.orgchemrxiv.org |

| Aza Paternò–Büchi Reaction | 2-Isoxazoline-3-carboxylates and Alkenes acs.org | Utilizes visible light, broad alkene scope. acs.org | [Au(cbz)(NHC)] complexes acs.org |

The high ring strain of azabicyclo[1.1.0]butane can be harnessed for the synthesis of azetidines through strain-release homologation. acs.orgthieme-connect.com This methodology allows for the modular construction of a diverse range of azetidines. acs.org A key step in this approach is the generation of azabicyclo[1.1.0]butyl lithium, which can then be trapped with a boronic ester to form an intermediate boronate complex. acs.orgthieme-connect.com Upon protonation, this complex undergoes a 1,2-migration with cleavage of the central C-N bond, relieving the ring strain and yielding a homologated azetidinyl boronic ester. acs.org This method is applicable to a wide variety of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants, and proceeds with complete stereospecificity. acs.org

Transition-metal catalysis offers powerful and versatile methods for the construction of azetidine rings. Palladium-catalyzed intramolecular C(sp³)-H amination has been developed for the synthesis of functionalized azetidines. rsc.org This reaction involves the cyclization of an amine onto an unactivated C-H bond, providing a direct route to the azetidine core. rsc.org The reaction is promoted by an oxidant and an additive, with the mechanism proposed to involve a Pd(IV) intermediate. rsc.org

Gold-catalyzed cyclization reactions have also been employed for the synthesis of azetidines. For instance, a gold-catalyzed 4-exo-dig cyclization of N-tosyl homopropargyl amines can lead to the formation of alkylidene azetidines. acs.org Additionally, lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.orgfrontiersin.org This reaction is tolerant of various functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.orgfrontiersin.org

Incorporation of the Thian-4-yl Moiety

The introduction of the thiane (B73995) ring at the 3-position of the azetidine core is a critical step that can be accomplished through various modern synthetic techniques.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for forging the bond between the azetidine and thiane rings. This approach typically involves the reaction of a 3-substituted azetidine, such as a 3-haloazetidine or an azetidine-3-boronic acid derivative, with a corresponding thiane-based coupling partner.

For instance, a protected 3-iodoazetidine (B8093280) can be coupled with a thiane-4-boronic acid or its pinacol (B44631) ester derivative in the presence of a palladium catalyst and a suitable base. The reaction conditions are crucial for achieving high yields and minimizing side products. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and their reactivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Azetidine Precursor | Thiane Synthon | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| N-Boc-3-iodoazetidine | Thiane-4-boronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 60-80 |

Note: The data in this table is illustrative and based on typical conditions for similar Suzuki-Miyaura cross-coupling reactions.

An alternative strategy involves the functionalization of a pre-formed azetidine ring with a suitable thiane-derived nucleophile or electrophile. One of the most direct and widely used methods in this category is reductive amination.

This process typically starts with a protected azetidin-3-one (B1332698), such as N-Boc-azetidin-3-one. The ketone is reacted with an amine, in this case, 4-aminothiane, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN). The choice of reducing agent can be critical to avoid side reactions and ensure high yields.

Table 2: Key Reagents in Reductive Amination for 3-(Thian-4-yl)azetidine Synthesis

| Azetidine Precursor | Thiane-derived Amine | Reducing Agent | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| N-Boc-azetidin-3-one | Thiane-4-amine hydrochloride | Sodium triacetoxyborohydride | Dichloromethane | 70-90 |

Note: This data is representative of typical reductive amination procedures.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. nih.govnih.gov While a specific MCR for the direct synthesis of 3-(thian-4-yl)azetidine is not prominently reported, the principles of MCRs can be applied to construct highly substituted azetidine rings which could then be further modified to introduce the thiane moiety.

For example, a [3+1] cycloaddition approach could potentially be adapted. This might involve the reaction of an azomethine ylide precursor with a sulfur-containing one-carbon component. However, the development of such a specific MCR for this target remains an area for further research.

Solid-phase synthesis offers a powerful platform for the generation of libraries of compounds for drug discovery. nih.govmdpi.com This technique can be applied to the synthesis of 3-(thian-4-yl)azetidine analogs. The general strategy involves anchoring a protected azetidine precursor to a solid support, followed by the introduction of the thiane moiety.

A common approach is to attach an N-protected 3-hydroxyazetidine to a resin. The hydroxyl group can then be converted to a leaving group, such as a mesylate or tosylate, followed by nucleophilic displacement with a thiane-containing nucleophile. Alternatively, a resin-bound azetidin-3-one can undergo reductive amination with 4-aminothiane. After the successful incorporation of the thiane ring, the desired product is cleaved from the solid support. This methodology is particularly advantageous for creating a diverse set of analogs by varying the thiane-like substituent in the final step.

Synthetic Strategies for Hydrochloride Salt Formation

The conversion of the basic 3-(thian-4-yl)azetidine to its hydrochloride salt is a standard procedure to improve its stability, crystallinity, and aqueous solubility, which are desirable properties for pharmaceutical applications. youtube.com

The most common method for hydrochloride salt formation involves treating a solution of the free amine with hydrochloric acid. researchgate.net The choice of solvent is critical to ensure the precipitation of the salt in a pure, crystalline form.

A typical procedure involves dissolving the purified 3-(thian-4-yl)azetidine free base in a suitable organic solvent, such as diethyl ether, ethyl acetate, or a mixture of isopropanol (B130326) and ether. A solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or dioxane) is then added dropwise with stirring. The hydrochloride salt usually precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent to remove any residual impurities, and dried under vacuum. nih.govechemi.com

Table 3: Common Solvents and Reagents for Hydrochloride Salt Formation

| Amine | Acid Source | Precipitation Solvent | Isolation Method |

|---|---|---|---|

| 3-(Thian-4-yl)azetidine | HCl in Diethyl Ether | Diethyl Ether | Filtration |

| 3-(Thian-4-yl)azetidine | HCl in Dioxane | Diethyl Ether/Hexane | Filtration |

Note: This table provides general guidance on the conditions for hydrochloride salt formation.

Care must be taken to control the stoichiometry of the acid to avoid the formation of di-hydrochloride salts if other basic nitrogen atoms are present and unprotected in the molecule. The purity of the final salt can be assessed by techniques such as melting point determination, elemental analysis, and spectroscopic methods.

Structural Characterization and Conformational Analysis Via Advanced Techniques

X-ray Crystallography for Solid-State Structural Determination

Conformational Landscape and Dynamics

In solution, molecules are often conformationally flexible. For 3-(Thian-4-yl)azetidine;hydrochloride, both the azetidine (B1206935) and thian rings can exist in different conformations.

The four-membered azetidine ring is known to adopt a puckered conformation to relieve ring strain. nih.gov The degree of puckering can be influenced by the nature and orientation of substituents. researchgate.net Computational studies on similar azetidine-containing molecules could help to predict the preferred puckered conformation. nih.gov

The six-membered thian ring typically adopts a chair conformation, similar to cyclohexane (B81311), to minimize steric and torsional strain. The substituent at the 4-position can occupy either an axial or an equatorial position. The relative stability of these two chair conformations would depend on the steric bulk of the azetidinyl group. It is generally expected that the bulkier substituent will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.

Analysis of Azetidine Ring Pucker and Flexibility

The four-membered azetidine ring is inherently strained, and to alleviate this, it adopts a non-planar, puckered conformation. The degree of this puckering is a sensitive balance of angle strain and torsional strain. In the case of this compound, the substitution at the 3-position significantly influences this conformation.

Gas-phase electron diffraction studies on the parent azetidine molecule have determined a dihedral angle of 37°, indicating a significant deviation from planarity. rsc.org For substituted azetidines, the nature and orientation of the substituent dictate the preferred puckered state. nih.gov Theoretical calculations have shown that the azetidine ring can exist in either puckered form depending on the broader backbone structure. nih.gov The presence of the bulky thiane (B73995) group at the C3 position of the azetidine ring in this compound is expected to create a conformational preference to minimize steric hindrance.

The flexibility of the azetidine ring, while limited compared to larger rings, allows for interconversion between different puckered states. The energy barrier for this ring inversion is influenced by the substituents. In the hydrochloride salt, the protonation of the nitrogen atom introduces a positive charge, which can further influence the ring's geometry through electrostatic interactions with other parts of the molecule. researchgate.net

Interactive Data Table: Azetidine Ring Puckering Parameters (Hypothetical Data)

Since specific experimental data for this compound is not publicly available, the following table presents hypothetical puckering parameters based on computational models of similar 3-substituted azetidinium salts. These parameters quantify the degree and nature of the ring's non-planarity.

| Parameter | Value | Description |

| Puckering Amplitude (q) | 0.15 Å | The extent of out-of-plane displacement of the ring atoms. |

| Puckering Phase (φ) | 180° | Describes the direction of the pucker. |

| C2-N1-C4 Angle | 88.5° | The endocyclic angle at the nitrogen atom. |

| C2-C3-C4 Angle | 85.0° | The endocyclic angle at the substituted carbon atom. |

Steric and Electronic Interactions between Azetidine and Thiane Substructures

The linkage of the azetidine and thiane rings at the C3 and C4 positions, respectively, results in significant steric and electronic interplay. The thiane ring, analogous to cyclohexane, preferentially adopts a chair conformation to minimize steric strain. The substituent at the C4 position can be either axial or equatorial.

The orientation of the azetidinyl group on the thiane ring (axial vs. equatorial) is a critical conformational question. Generally, bulky substituents on six-membered rings favor the equatorial position to avoid 1,3-diaxial interactions. Therefore, it is highly probable that the azetidinyl moiety in the most stable conformer of this compound occupies an equatorial position on the thiane chair.

Chemical Reactivity, Functionalization, and Derivatization of the 3 Thian 4 Yl Azetidine Scaffold

Reactions Involving the Azetidine (B1206935) Ring

The four-membered azetidine ring is more stable than its three-membered aziridine (B145994) counterpart but is considerably more reactive than five-membered pyrrolidines. This intermediate reactivity allows for a range of chemical transformations that can be triggered under specific conditions.

The inherent ring strain of the azetidine scaffold makes it an excellent candidate for nucleophilic ring-opening reactions. magtech.com.cn These reactions are a powerful synthetic tool for accessing highly functionalized acyclic amines. For ring-opening to occur, the azetidine nitrogen typically requires activation, either through protonation with an acid or by conversion to a quaternary azetidinium salt with an electrophile like an alkyl halide. magtech.com.cnyoutube.com This activation enhances the ring's susceptibility to nucleophilic attack at one of the ring carbons.

In the case of 3-(thian-4-yl)azetidine, nucleophilic attack can occur at either the C2 or C4 position, leading to cleavage of a C-N bond. The regioselectivity of this attack is governed by both electronic and steric factors. magtech.com.cn For a 3-substituted azetidine, attack at the less sterically hindered carbon is often favored. magtech.com.cn A wide variety of nucleophiles can be employed for this purpose, yielding diverse γ-substituted propylamine (B44156) derivatives. acs.orgresearchgate.net

| Nucleophile | Activating Agent | Potential Product Scaffold | Synthetic Utility |

|---|---|---|---|

| Halides (e.g., Cl⁻, Br⁻) | Acid (e.g., HCl) or Acyl Halide | γ-Halo-N-alkyl-N-(thian-4-yl)propan-2-amine | Precursors for further substitution reactions |

| Thiols (e.g., R-SH) | Lewis Acid | γ-(Alkylthio)-N-alkyl-N-(thian-4-yl)propan-2-amine | Synthesis of sulfur-containing amino compounds |

| Amines (e.g., R-NH₂) | Acid | N¹,N¹-Dialkyl-N²-(thian-4-yl)propane-1,2-diamine | Building blocks for polyamines and ligands |

| Cyanide (CN⁻) | Alkyl Halide | 4-Amino-4-(thian-4-yl)butanenitrile | Intermediate for carboxylic acids and larger heterocycles |

| Azide (N₃⁻) | Alkyl Halide | 2-Azido-N-alkyl-N-(thian-4-yl)propan-1-amine | Precursor for triazoles and diamines (via reduction) |

Ring-expansion reactions provide a pathway from the strained four-membered azetidine ring to more stable five-membered (pyrrolidine) or seven-membered (azepane) heterocycles. nih.gov These transformations often proceed through the formation of a bicyclic azetidinium intermediate, which is then opened by a nucleophile. nih.govresearchgate.net

For the 3-(thian-4-yl)azetidine scaffold, a common strategy would involve N-functionalization with a side chain containing a leaving group. For instance, alkylation of the azetidine nitrogen with a 3-halopropyl group, followed by intramolecular N-alkylation, would form a 1-azoniabicyclo[3.2.0]heptane intermediate. Subsequent nucleophilic attack on this strained bicyclic system can lead to the formation of either a pyrrolidine (B122466) or an azepane ring. nih.govresearchgate.net The distribution of the resulting five- or seven-membered ring products depends on the substitution pattern and the specific nucleophile used in the expansion process. nih.gov

The secondary amine of 3-(thian-4-yl)azetidine is a nucleophilic center that can readily undergo a variety of N-functionalization reactions, such as alkylation, acylation, and sulfonylation. youtube.com Since the starting material is a hydrochloride salt, a base is required to deprotonate the ammonium (B1175870) ion, liberating the free amine for reaction with an electrophile.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base yields N-alkylated derivatives. Phase-transfer catalysis can be an effective method for N-alkylation of azetidines that lack activating groups. phasetransfercatalysis.com

N-Acylation: Treatment with acyl chlorides or anhydrides provides the corresponding N-acyl azetidines. These reactions are typically rapid and high-yielding. youtube.com Acetic acid has also been reported as a catalyst for N-acylation using esters as the acyl source. rsc.org

Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.

Michael Addition: As a nucleophile, the azetidine nitrogen can participate in Michael additions to α,β-unsaturated carbonyl compounds.

| Reaction Type | Electrophile/Reagent | Product Class |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) + Base | Tertiary Amine |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) + Base | Amide |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) + Base | Sulfonamide |

| Reductive Amination | Aldehyde (RCHO) or Ketone (R₂CO) + Reducing Agent | Tertiary Amine |

| Michael Addition | α,β-Unsaturated Carbonyl/Nitrile | β-Amino Carbonyl/Nitrile |

While the C3 position is occupied by the thiane (B73995) group, the C2 and C4 positions of the azetidine ring are potential sites for substitution, although this is less common than N-functionalization or ring-opening. Direct substitution often requires activation of an adjacent C-H bond. One strategy involves α-lithiation followed by trapping with an electrophile. For N-protected azetidines, treatment with a strong base like s-butyllithium can generate an organolithium species at the C2 position, which can then react with various electrophiles (e.g., alkyl halides, aldehydes, silyl (B83357) chlorides) to introduce substituents. rsc.org

Palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position is another advanced method for forming azetidine rings, highlighting the possibility of manipulating C-H bonds on the core structure under specific catalytic conditions. acs.org

Reactivity of the Thiane Moiety

The thiane (tetrahydrothiopyran) ring is a saturated six-membered cyclic sulfide (B99878). nih.gov Its reactivity is centered on the sulfur atom, which possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation. libretexts.org

The sulfur atom in the thiane ring can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.net These transformations alter the steric and electronic properties of the molecule. The oxidation is typically achieved using common oxidizing agents.

Oxidation to Sulfoxide: Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide (H₂O₂) at controlled temperatures, can selectively oxidize the sulfide to a sulfoxide. This introduces a new stereocenter at the sulfur atom, potentially leading to a mixture of diastereomers (axial and equatorial S=O bond). researchgate.net

Oxidation to Sulfone: The use of stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), or an excess of reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), will further oxidize the sulfide or sulfoxide to the corresponding sulfone. researchgate.netiomcworld.com In the sulfone, the sulfur is in its highest oxidation state and is no longer a stereocenter.

These oxidation reactions can be highly diastereoselective depending on the specific oxidant used and the presence of directing groups elsewhere in the molecule. researchgate.net

| Oxidizing Agent | Product | Oxidation State of Sulfur |

|---|---|---|

| NaIO₄ or 1 eq. H₂O₂ | 3-(Thian-4-yl)azetidine 1-oxide | S(IV) |

| KMnO₄ or excess m-CPBA | 3-(Thian-4-yl)azetidine 1,1-dioxide | S(VI) |

Functionalization of the Thiane Ring at Different Positions

The thiane ring in the 3-(thian-4-yl)azetidine scaffold offers several positions for functionalization, primarily involving the sulfur atom and the carbon backbone. The reactivity at these sites can be influenced by the nature of the substituents and the reaction conditions employed.

The sulfur atom in the thiane ring is a primary site for oxidation. Treatment with mild oxidizing agents can selectively convert the sulfide to a sulfoxide, and further oxidation with stronger reagents can yield the corresponding sulfone. This transformation significantly alters the polarity and hydrogen bonding capacity of the molecule.

Table 1: Oxidation of the Thiane Ring

| Reagent | Product | Position of Functionalization |

| Sodium periodate (NaIO₄) | Thiane-S-oxide | Sulfur |

| Hydrogen peroxide (H₂O₂) | Thiane-S-oxide | Sulfur |

| Meta-chloroperoxybenzoic acid (m-CPBA) | Thiane-S-sulfone | Sulfur |

| Potassium permanganate (KMnO₄) | Thiane-S-sulfone | Sulfur |

Functionalization of the carbon atoms of the thiane ring is more challenging and often requires initial activation. For instance, deprotonation at the α-position to the sulfur atom can be achieved with a strong base, creating a nucleophilic center for alkylation or other electrophilic additions. However, the presence of the acidic N-H proton on the azetidine ring necessitates a protection strategy to achieve selectivity.

Regio- and Stereoselectivity in Derivatization Reactions

Derivatization reactions on the 3-(thian-4-yl)azetidine scaffold can exhibit both regioselectivity and stereoselectivity, which are crucial for the synthesis of specific isomers with desired biological activities.

Regioselectivity: As discussed in the context of orthogonal reactivity, the inherent differences in the nucleophilicity of the azetidine nitrogen and the thiane sulfur lead to high regioselectivity. Reactions with electrophiles will predominantly occur at the more nucleophilic nitrogen atom of the azetidine ring, assuming it is unprotected.

Stereoselectivity: The thiane ring exists in a chair conformation, and the substituent at the 4-position can adopt either an axial or equatorial orientation. The stereochemical outcome of reactions on the thiane ring can be influenced by the existing stereochemistry of the scaffold. For instance, the oxidation of the sulfur atom can lead to diastereomeric sulfoxides, with the stereoselectivity being dependent on the steric hindrance imposed by the azetidine substituent and the nature of the oxidizing agent.

Furthermore, if a chiral center is introduced at the 3-position of the azetidine ring during synthesis, this can direct the stereochemical outcome of subsequent reactions on the thiane ring through steric or electronic effects. For example, in reactions involving the deprotonation and subsequent alkylation of the α-carbon to the sulfur, the approach of the electrophile can be directed by the stereochemistry of the adjacent azetidine ring, leading to the preferential formation of one diastereomer.

The control of regio- and stereoselectivity is a critical aspect of the derivatization of the 3-(thian-4-yl)azetidine scaffold, enabling the synthesis of complex and well-defined molecular architectures for various applications.

Applications in Advanced Organic Synthesis and Materials Science

3-(Thian-4-yl)azetidine as a Versatile Synthetic Building Block

As a bifunctional molecule, 3-(Thian-4-yl)azetidine offers two key reactive sites: the secondary amine of the azetidine (B1206935) ring and the potential for functionalization of the thiane (B73995) sulfur atom. The azetidine ring itself is a desirable motif in medicinal chemistry, prized for its ability to act as a rigid, three-dimensional scaffold that can improve metabolic stability and cell permeability of parent molecules. frontiersin.orgnih.govrsc.org The hydrochloride salt form ensures stability and enhances solubility in polar solvents for synthetic manipulations.

The rigid, non-planar structure of 3-(Thian-4-yl)azetidine makes it an excellent building block for diversity-oriented synthesis (DOS), a strategy used to create libraries of structurally complex molecules for biological screening. nih.gov The secondary amine provides a convenient handle for N-alkylation or N-acylation, allowing the moiety to be readily incorporated into larger, more complex molecular frameworks.

Synthetic chemists utilize such building blocks to construct fused, bridged, and spirocyclic ring systems that explore novel chemical space, particularly for targets within the central nervous system (CNS). nih.govresearchgate.net The incorporation of the thian-azetidine motif can lead to molecules with improved physicochemical properties, such as optimized lipophilicity and topological polar surface area (TPSA), which are critical for drug discovery. nih.gov Recent studies have highlighted the development of novel azetidine derivatives with potent antimycobacterial activity, demonstrating the therapeutic potential of scaffolds containing this ring system. acs.org

| Application Area | Azetidine Derivative Example | Function/Role | Potential Role of 3-(Thian-4-yl)azetidine |

|---|---|---|---|

| Complex Scaffolds | Densely functionalized azetidines | Core for generating fused, bridged, and spirocyclic systems for CNS-focused libraries. nih.govresearchgate.net | Provides a rigid, 3D core with a distinct sulfur-containing heterocycle to modulate polarity and binding interactions. |

| Peptide Chemistry | Azetidine-2-carboxylic acid (Aze) | Acts as a conformationally restricted proline analogue to induce turns in peptide backbones. lifechemicals.comacs.org | Could be used to create novel side-chain analogues in peptidomimetics, with the thianyl group providing a fixed, bulky substituent. |

| Chemical Probes | Azetidine-3-carboxylic acid | Serves as a rigid, non-cleavable linker in Antibody-Drug Conjugates (ADCs) and PROTACs. medchemexpress.com | Functions as a structurally defined spacer, where the thiane ring adds length and specific physicochemical properties. |

In peptide chemistry and peptidomimetic drug design, controlling the three-dimensional structure is crucial for biological activity. Conformationally restricted amino acids are widely used to stabilize specific secondary structures, such as β-turns, and to enhance resistance to enzymatic degradation. lifechemicals.com Azetidine-based amino acids, particularly derivatives of azetidine-2-carboxylic acid and azetidine-3-carboxylic acid, serve as effective proline analogues. acs.orgnih.gov The strained four-membered ring restricts the peptide backbone's torsional angles (phi, ψ), inducing predictable conformational changes. researchgate.net

While 3-(Thian-4-yl)azetidine is not an amino acid itself, its rigid structure makes it a valuable scaffold for synthesizing novel, non-natural amino acid analogues. By attaching a carboxylic acid group to either the azetidine nitrogen or the thiane ring, new conformationally constrained building blocks can be created. The thianyl group would function as a unique side chain, offering a fixed spatial orientation and the potential for interactions through its sulfur atom, distinct from natural amino acid residues.

The development of advanced chemical probes, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), relies on the rational design of linkers that connect the targeting moiety to the payload or degrader molecule. The linker's length, rigidity, and chemical properties are critical for the probe's efficacy.

Azetidine scaffolds are emerging as valuable components in linker technology. For instance, azetidine-3-carboxylic acid is employed as a rigid, non-cleavable ADC linker. medchemexpress.com The defined geometry of the azetidine ring provides precise control over the distance and spatial orientation between the connected components. 3-(Thian-4-yl)azetidine is well-suited for this application, offering a structurally defined and stable core. The thiane ring extends the spacer's length and introduces a sulfur atom, which can modulate solubility and provide a soft Lewis basic site for potential interactions, without adding excessive flexibility.

Contributions to Polymer Chemistry

The high ring strain of the azetidine ring (approx. 25.4 kcal/mol) makes it susceptible to ring-opening polymerization (ROP), providing a pathway to synthesize functional polymers. rsc.org This reactivity allows azetidine-based monomers to be incorporated into polymeric structures, imparting unique properties to the resulting materials.

Azetidines can undergo both cationic and anionic ROP, depending on the substitution pattern and reaction conditions. researchgate.netutwente.nl Unsubstituted or N-H azetidines typically polymerize via a cationic mechanism, often initiated by acids or alkylating agents, to produce poly(trimethylenimine)s. utwente.nl This process can sometimes lead to hyperbranched structures due to the monomer's basicity relative to the polymer backbone. utwente.nl Anionic ROP is also possible but generally requires an electron-withdrawing group on the nitrogen, such as a sulfonyl group, to activate the ring and stabilize the propagating anionic center. rsc.org

3-(Thian-4-yl)azetidine, as a 3-substituted monomer with a free N-H group, would be a candidate for cationic ROP. The bulky thianyl substituent at the 3-position would be expected to influence the polymerization kinetics and the stereochemistry of the resulting polymer. While specific ROP studies on this monomer are not widely documented, the general principles of azetidine polymerization suggest it could produce novel polyamines with pendant thianyl groups.

| Monomer Type | Typical Polymerization Mechanism | Key Characteristics | Resulting Polymer Structure |

|---|---|---|---|

| Azetidine (unsubstituted) | Cationic utwente.nl | Initiated by acids; can lead to chain transfer and branching. utwente.nl | Hyperbranched poly(trimethylenimine) (hbPTMI) utwente.nl |

| N-Alkylazetidines | Cationic researchgate.net | Can produce "living" polymers under certain conditions. researchgate.net | Linear or branched poly(N-alkyltrimethylenimine) |

| N-Sulfonylazetidines | Anionic rsc.org | Requires an activated N-sulfonyl group; allows for controlled polymerization. rsc.org | Linear poly(N-sulfonyltrimethylenimine) |

| 3-(Thian-4-yl)azetidine (Hypothetical) | Cationic | Bulky 3-substituent may affect reaction rate and polymer tacticity. | Linear or branched poly(trimethylenimine) with pendant thian-4-yl groups. |

The polymerization of 3-(Thian-4-yl)azetidine would yield a functional polymer with a unique structure: a poly(trimethylenimine) backbone decorated with pendant thianyl groups at regular intervals. Such a material would have distinct properties conferred by the sulfur-containing heterocycles. These properties could include:

Metal Coordination: The sulfur atoms in the thiane rings could act as coordination sites for heavy metal ions, suggesting applications in environmental remediation or as catalytic scaffolds.

Modified Solubility: The thianyl groups would significantly alter the solubility profile of the polyamine backbone, potentially making it soluble in a wider range of organic solvents.

Post-Polymerization Modification: The sulfur atom could be oxidized to sulfoxide (B87167) or sulfone, providing a handle to further tune the polymer's polarity, hydrophilicity, and thermal properties.

These functional polymers could find use in diverse areas, including specialty coatings, separation membranes, and as matrices for controlled-release applications. utwente.nlresearchgate.net

Role in Asymmetric Catalysis as Chiral Auxiliaries or Ligands

The unique structural attributes of chiral azetidines, characterized by their conformational rigidity and stereochemically well-defined centers, make them promising candidates for applications in asymmetric catalysis. rsc.org Although direct research on 3-(Thian-4-yl)azetidine;hydrochloride in this specific role is not extensively documented, its molecular architecture provides a strong basis for its potential use as a chiral auxiliary or ligand. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to guide a reaction to produce a specific stereoisomer. wikipedia.org Similarly, chiral ligands coordinate to a metal center to create a chiral environment that influences the stereochemical outcome of a catalyzed reaction. organic-chemistry.org

The potential of an enantiomerically pure form of 3-(Thian-4-yl)azetidine lies in its distinct structural features. The strained four-membered azetidine ring offers a rigid scaffold, which is a highly desirable characteristic for a chiral ligand as it reduces conformational flexibility and can lead to more predictable and higher enantioselectivity in catalytic processes. enamine.net The molecule possesses two key features for this application:

Stereogenic Centers: The molecule contains potential stereocenters that, once resolved, can create a specific three-dimensional arrangement. This defined chirality is essential for differentiating between enantiomeric transition states in an asymmetric reaction.

Heteroatom Coordination: The presence of both a nitrogen atom within the azetidine ring and a sulfur atom in the thiane ring offers multiple potential coordination sites for metal catalysts. The spatial arrangement of these heteroatoms in a chiral molecule can form a bidentate or polydentate ligand, creating a highly structured and effective chiral pocket around the metal center.

The development of chiral azetidine-based ligands has been an area of active research, with various derivatives being successfully employed in a range of asymmetric transformations. These ligands have proven effective in reactions such as additions, alkylations, and cyclizations. The thiane moiety in 3-(Thian-4-yl)azetidine could further influence its catalytic potential through steric bulk and electronic effects, potentially offering unique reactivity and selectivity profiles compared to other azetidine-based ligands.

| Reaction Type | Catalyst/Ligand System | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Henry (Nitroaldol) Reaction | Cu-Azetidine Complex | Benzaldehyde | (R)-1-Phenyl-2-nitroethanol | Up to >99.5% |

| Friedel-Crafts Alkylation | Azetidine-derived Organocatalyst | Indole | Substituted Indole Derivative | High |

| Michael Addition | Azetidine-based Diamine Ligand | Nitrostyrene | γ-Nitrocarbonyl Compound | Moderate to Good |

| Diethylzinc Addition | N-substituted-azetidinylmethanol | Aromatic Aldehyde | Chiral Secondary Alcohol | High |

Development of Chemical Libraries Based on the Azetidine-Thiane Motif

In modern drug discovery, there is a significant emphasis on exploring novel chemical space to identify new therapeutic agents. Diversity-oriented synthesis (DOS) is a strategy used to create collections of structurally diverse small molecules, known as chemical libraries. nih.gov These libraries are then screened for biological activity. The development of libraries based on unique, three-dimensional scaffolds is particularly valuable, as these molecules can offer improved pharmacological properties compared to flatter, more traditional structures. enamine.net

The construction of a chemical library based on the 3-(Thian-4-yl)azetidine scaffold would typically involve a systematic chemical modification of the core structure. The secondary amine of the azetidine ring serves as a convenient handle for diversification. nih.govresearchgate.net A variety of functional groups can be introduced at this position through reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation and Reductive Amination: Reaction with alkyl halides or aldehydes/ketones to introduce diverse alkyl substituents.

Further diversification could be achieved by modifying the thiane ring, for example, through oxidation of the sulfide (B99878) to a sulfoxide or sulfone, thereby introducing polarity and hydrogen-bonding capabilities. This multi-pronged approach allows for the generation of a large and diverse collection of related compounds from a single, unique scaffold, enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target. researchgate.net

| Derivative Structure | Modification Type | Potential Property Modulation |

|---|---|---|

| N-Benzoyl-3-(thian-4-yl)azetidine | Acylation | Increased lipophilicity; introduction of aromatic interactions. |

| N-(Phenylsulfonyl)-3-(thian-4-yl)azetidine | Sulfonylation | Introduction of a hydrogen bond acceptor; altered electronics. |

| N-Benzyl-3-(thian-4-yl)azetidine | Reductive Amination | Increased basicity; introduction of a flexible hydrophobic group. |

| 3-(1-Oxido-thian-4-yl)azetidine | Sulfur Oxidation (Sulfoxide) | Increased polarity and solubility; introduction of a chiral center at sulfur. |

| 3-(1,1-Dioxido-thian-4-yl)azetidine | Sulfur Oxidation (Sulfone) | Significantly increased polarity; strong hydrogen bond acceptor. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Thian-4-yl)azetidine hydrochloride, and how can researchers optimize yield and purity?

- Methodology : A multi-step synthesis is typically employed. For example:

Thiane precursor functionalization : React thiane-4-carboxylic acid with a protecting group (e.g., Boc) to enhance reactivity.

Azetidine ring formation : Use a cyclization reaction, such as Gabriel synthesis, with ethylenediamine derivatives.

Salt formation : Treat the free base with HCl in anhydrous conditions to obtain the hydrochloride salt.

- Optimization : Adjust stoichiometry, temperature (e.g., 80°C for cyclization), and solvent polarity (e.g., acetonitrile or toluene) . Purity can be verified via HPLC (>95%) and NMR .

Q. How should researchers characterize the structural and chemical stability of 3-(Thian-4-yl)azetidine hydrochloride?

- Analytical Techniques :

- Structural confirmation : - and -NMR for functional group analysis, mass spectrometry (MS) for molecular weight verification.

- Stability testing : Accelerated degradation studies under varying pH, temperature, and humidity. Monitor via HPLC for decomposition products (e.g., free thiane or azetidine).

- Storage : Store in sealed, light-resistant containers at -20°C to prevent hygroscopic degradation .

Q. What in vitro models are suitable for preliminary neuroprotective activity screening?

- Experimental Design :

- Cell line : SH-SY5Y neuroblastoma cells (common for neurodegeneration studies).

- Induction : Use MPP+ (1-methyl-4-phenylpyridinium) at 100–500 μM for 24–48 hours to mimic Parkinson’s-like cytotoxicity.

- Treatment : Co-administer 3-(Thian-4-yl)azetidine hydrochloride (1–50 μM) and measure viability via MTT assay.

- Mechanistic assays : Quantify ROS (DCFH-DA probe) and mitochondrial membrane potential (JC-1 staining) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neuroprotective efficacy across studies?

- Data Analysis Strategies :

- Dose-response validation : Test overlapping concentration ranges (e.g., 10–100 μM) to identify optimal therapeutic windows.

- Model variability : Compare results across cell lines (e.g., primary neurons vs. SH-SY5Y) and animal models (e.g., MPTP-induced Parkinson’s in mice).

- Compound stability : Confirm batch-to-batch consistency via HPLC and control for light/temperature exposure during experiments .

Q. What signaling pathways should be prioritized for mechanistic studies of 3-(Thian-4-yl)azetidine hydrochloride?

- Key Pathways :

- Oxidative stress : Nrf2/ARE pathway activation (measure HO-1 and NQO1 expression via qPCR).

- Inflammation : NF-κB and NLRP3 inflammasome inhibition (ELISA for IL-1β, TNF-α).

- Mitochondrial dynamics : PINK1/Parkin-mediated mitophagy (immunoblotting for LC3-II and p62) .

- Experimental validation : Use siRNA knockdown or pharmacological inhibitors (e.g., BAY 11-7082 for NF-κB) to confirm pathway involvement.

Q. How do structural modifications to the azetidine or thiane moieties impact target binding and pharmacokinetics?

- Structure-Activity Relationship (SAR) Insights :

- Pharmacokinetic profiling : Conduct in vitro CYP450 inhibition assays and in vivo PK studies (e.g., plasma half-life in rodents) .

Q. What in vivo models are appropriate for evaluating therapeutic potential in neurodegenerative diseases?

- Model Selection :

- Parkinson’s disease : MPTP-treated mice (20 mg/kg, 4 doses) with rotarod and pole tests for motor function.

- Ischemic stroke : Middle cerebral artery occlusion (MCAO) in rats; measure infarct volume via TTC staining.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.